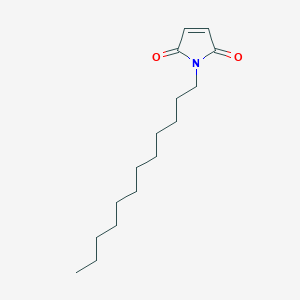
Benzoic acid, 3-(bis(2-chloroethyl)amino)-4-methyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-(bis(2-chloroethyl)amino)-4-methyl-, methyl ester, commonly known as BCNU, is a chemotherapy drug used to treat various types of cancer, including brain tumors, lymphoma, and multiple myeloma. BCNU is classified as an alkylating agent, which means it works by damaging the DNA of cancer cells, preventing them from dividing and growing. In
Mechanism Of Action
BCNU works by damaging the DNA of cancer cells, preventing them from dividing and growing. Specifically, BCNU alkylates the DNA at the N7 position of guanine, forming a covalent bond that prevents the DNA from replicating. This leads to cell death and tumor shrinkage.
Biochemical And Physiological Effects
BCNU has both biochemical and physiological effects on the body. Biochemically, BCNU causes DNA damage and cell death in cancer cells. Physiologically, BCNU can cause side effects such as nausea, vomiting, hair loss, and decreased blood cell counts. These side effects are due to the fact that BCNU can also damage healthy cells in the body.
Advantages And Limitations For Lab Experiments
One advantage of using BCNU in lab experiments is that it is a well-studied and established chemotherapy drug. This means that there is a wealth of information available on its mechanisms of action and effectiveness. However, one limitation of using BCNU in lab experiments is that it can be toxic to both cancer cells and healthy cells, which can make it difficult to study specific effects on cancer cells.
Future Directions
There are several future directions for research on BCNU. One area of interest is in developing new formulations of BCNU that can increase its effectiveness while minimizing its side effects. Another area of interest is in studying the mechanisms of resistance to BCNU in cancer cells, which could lead to new strategies for overcoming resistance. Finally, there is a need for more research on the long-term effects of BCNU treatment, particularly in survivors of childhood cancer who may be at increased risk for late effects.
Synthesis Methods
BCNU can be synthesized through the reaction of 1,2-dichloroethane with 1-methyl-1-nitrosourea in the presence of a base, followed by esterification with benzoic acid. The resulting compound is purified through recrystallization and characterized through various spectroscopic techniques.
Scientific Research Applications
BCNU has been extensively studied for its anti-cancer properties. It has been shown to be effective in treating various types of cancer, including brain tumors, lymphoma, and multiple myeloma. BCNU is often used in combination with other chemotherapy drugs to increase its effectiveness. In addition, BCNU has been used in research to study the mechanisms of cancer cell growth and division, as well as to develop new cancer treatments.
properties
CAS RN |
18583-88-5 |
|---|---|
Product Name |
Benzoic acid, 3-(bis(2-chloroethyl)amino)-4-methyl-, methyl ester |
Molecular Formula |
C13H17Cl2NO2 |
Molecular Weight |
290.18 g/mol |
IUPAC Name |
methyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate |
InChI |
InChI=1S/C13H17Cl2NO2/c1-10-3-4-11(13(17)18-2)9-12(10)16(7-5-14)8-6-15/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
RMYQWYZCXZASAT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N(CCCl)CCCl |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N(CCCl)CCCl |
Other CAS RN |
18583-88-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)

![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)






